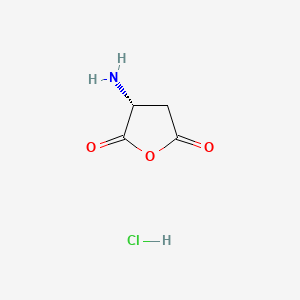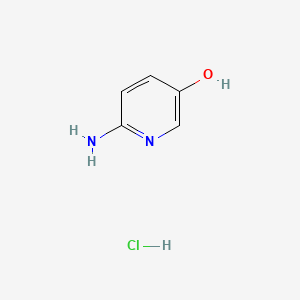
N-Formyl Maraviroc-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl Maraviroc-d6 is a deuterated form of N-Formyl Maraviroc, which is a derivative of Maraviroc. Maraviroc is a potent and selective antagonist of the CCR5 receptor, which is used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Maraviroc-d6 involves the incorporation of deuterium atoms into the Maraviroc molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a formylating agent to introduce the formyl group into the Maraviroc structure. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-Formyl Maraviroc-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of this compound with different functional groups.
科学的研究の応用
N-Formyl Maraviroc-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interactions of deuterated compounds with biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and chemical products with enhanced stability and efficacy.
作用機序
N-Formyl Maraviroc-d6 exerts its effects by targeting the CCR5 receptor, a key receptor involved in the entry of HIV-1 into human cells. By binding to the CCR5 receptor, the compound prevents the interaction between the HIV-1 gp120 protein and the receptor, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism effectively blocks the entry of the virus into the cells, reducing viral replication and infection.
類似化合物との比較
Similar Compounds
Maraviroc: The parent compound, used in the treatment of CCR5-tropic HIV-1 infection.
N-Formyl Maraviroc: A non-deuterated form with similar properties but lower stability compared to the deuterated version.
Other CCR5 Antagonists: Compounds such as Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and efficacy.
Uniqueness
N-Formyl Maraviroc-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. The incorporation of deuterium atoms results in a slower metabolic rate, making it a valuable tool in scientific research and drug development.
特性
CAS番号 |
1346597-31-6 |
|---|---|
分子式 |
C30H41F2N5O2 |
分子量 |
547.724 |
IUPAC名 |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
InChIキー |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
同義語 |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)









